

# Barringtonite: A Potential Mineral for CO<sub>2</sub> Sequestration - Application Notes and Protocols

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## Compound of Interest

Compound Name: *Barringtonite*

Cat. No.: *B8008377*

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## Introduction

The increasing concentration of atmospheric carbon dioxide (CO<sub>2</sub>) is a significant driver of climate change, necessitating the development of effective carbon capture and sequestration (CCS) technologies. Mineral carbonation, a process that mimics natural weathering, offers a promising pathway for the long-term and stable storage of CO<sub>2</sub> in solid carbonate minerals. Magnesium-rich minerals are of particular interest due to their natural abundance and reactivity with CO<sub>2</sub>. Among the various magnesium carbonates, the hydrated forms are gaining attention due to their favorable formation kinetics at ambient conditions.

This document provides a detailed overview of **barringtonite** (MgCO<sub>3</sub>·2H<sub>2</sub>O), a hydrated magnesium carbonate, as a potential candidate for CO<sub>2</sub> sequestration. Due to the limited specific research on **barringtonite** for this application, this note also draws upon the more extensive knowledge base of other hydrated magnesium carbonates, such as nesquehonite (MgCO<sub>3</sub>·3H<sub>2</sub>O) and hydromagnesite (Mg<sub>5</sub>(CO<sub>3</sub>)<sub>4</sub>(OH)<sub>2</sub>·4H<sub>2</sub>O), to provide a comprehensive guide for researchers. This document outlines the current understanding, potential synthesis routes, characterization methods, and experimental protocols relevant to the study of **barringtonite** and other hydrated magnesium carbonates for CO<sub>2</sub> sequestration.

## Barringtonite: An Overview

**Barringtonite** is a hydrated magnesium carbonate with the chemical formula  $\text{MgCO}_3 \cdot 2\text{H}_2\text{O}$ . It is a lesser-known polymorph compared to nesquehonite and lansfordite ( $\text{MgCO}_3 \cdot 5\text{H}_2\text{O}$ ). While research on its direct application in  $\text{CO}_2$  sequestration is sparse, its existence as a hydrated magnesium carbonate suggests its potential role in mineral carbonation processes. It has been observed as a subordinate phase forming from the incongruent dissolution of nesquehonite, indicating its potential formation under specific geochemical conditions.

## Quantitative Data on Hydrated Magnesium Carbonates for $\text{CO}_2$ Sequestration

Quantitative data specifically for **barringtonite**'s  $\text{CO}_2$  sequestration capacity is not readily available in the current literature. However, data from other well-studied hydrated magnesium carbonates can provide a valuable benchmark for its potential performance. The theoretical  $\text{CO}_2$  uptake capacity is calculated based on the stoichiometry of the carbonation reaction.

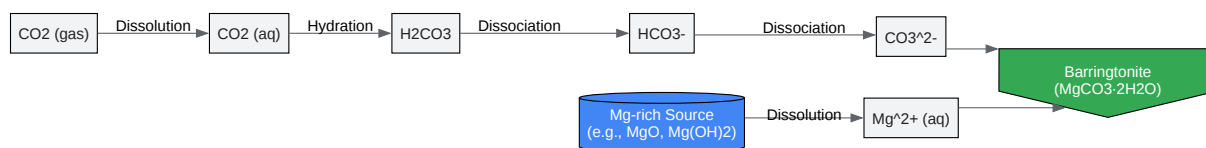
Mineral	Formula	Molecular Weight ( g/mol )	Theoretical $\text{CO}_2$ Uptake (g $\text{CO}_2$ / g mineral)	Theoretical $\text{CO}_2$ Uptake (wt%)
Barringtonite	$\text{MgCO}_3 \cdot 2\text{H}_2\text{O}$	120.34	0.366	36.6%
Nesquehonite	$\text{MgCO}_3 \cdot 3\text{H}_2\text{O}$	138.36	0.318	31.8%
Hydromagnesite	$\text{Mg}_5(\text{CO}_3)_4(\text{OH}) \cdot 2.4\text{H}_2\text{O}$	467.63	0.376	37.6%
Magnesite	$\text{MgCO}_3$	84.31	0.522	52.2%

Note: The theoretical  $\text{CO}_2$  uptake is calculated as (Molecular Weight of  $\text{CO}_2$ ) / (Molecular Weight of the mineral). This table highlights the potential of **barringtonite**, which, based on its stoichiometry, could have a significant  $\text{CO}_2$  storage capacity.

## Signaling Pathways and Reaction Mechanisms

The formation of hydrated magnesium carbonates from magnesium-rich sources and  $\text{CO}_2$  involves a series of chemical reactions. The overall process can be conceptualized as the

dissolution of a magnesium source followed by the precipitation of the carbonate mineral.



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Caption: General reaction pathway for the formation of **Barringtonite**.

## Experimental Protocols

Due to the lack of specific protocols for **barringtonite** synthesis for  $\text{CO}_2$  sequestration, the following protocols are adapted from established methods for the synthesis of other hydrated magnesium carbonates, primarily nesquehonite. These can serve as a starting point for developing **barringtonite**-specific synthesis methods.

### Protocol 1: Aqueous Carbonation of Magnesium Oxide

This protocol describes the synthesis of hydrated magnesium carbonates by bubbling  $\text{CO}_2$  through a suspension of magnesium oxide ( $\text{MgO}$ ).

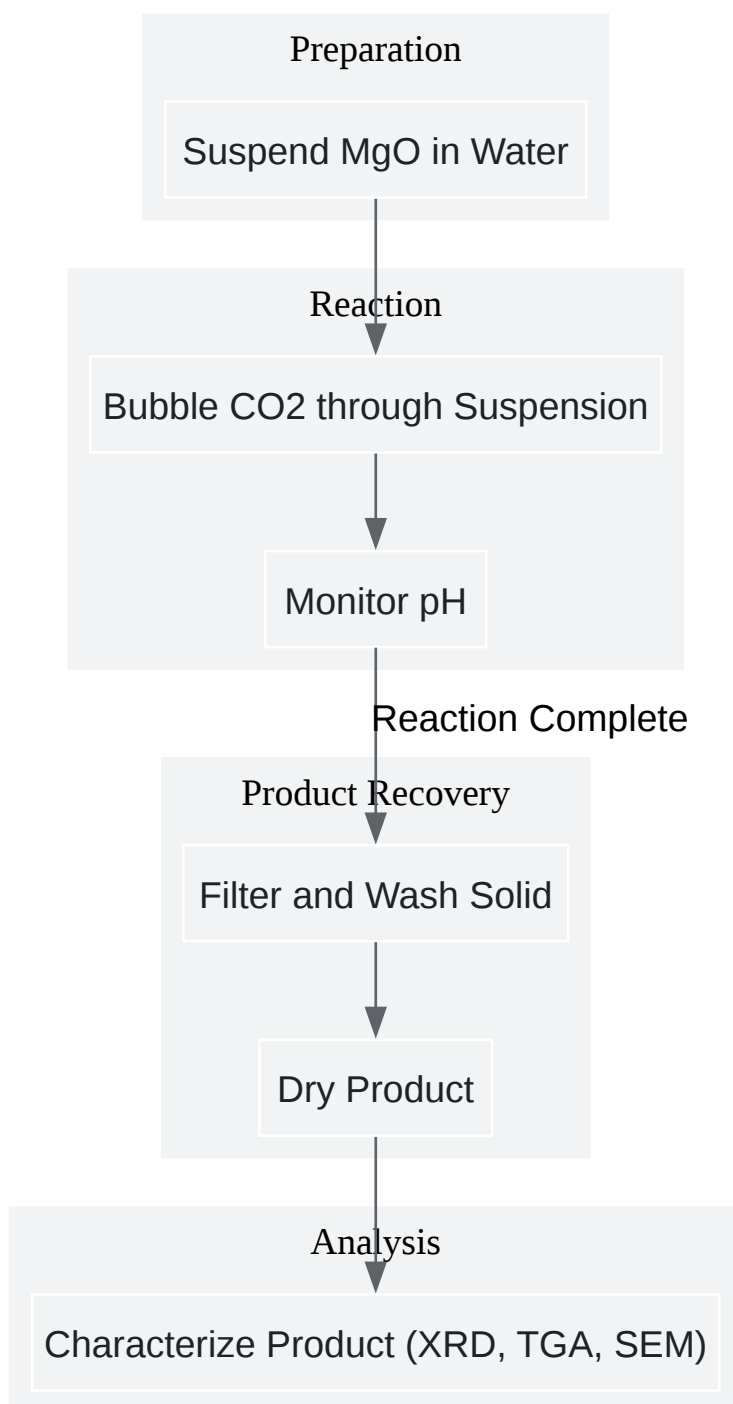
Materials:

- Magnesium Oxide ( $\text{MgO}$ ) powder
- Deionized water
- $\text{CO}_2$  gas cylinder with a regulator and flow meter
- Reaction vessel (e.g., glass reactor with a stirrer)
- Magnetic stirrer and stir bar

- pH meter
- Buchner funnel and filter paper
- Drying oven

Procedure:

- Prepare a suspension of MgO in deionized water in the reaction vessel. A typical solid-to-liquid ratio is 1:10 (w/v).
- Stir the suspension vigorously to ensure homogeneity.
- Bubble CO<sub>2</sub> gas through the suspension at a controlled flow rate (e.g., 100-500 mL/min).
- Monitor the pH of the suspension. The pH will initially be high due to the formation of Mg(OH)<sub>2</sub> and will decrease as carbonation proceeds.
- Continue the reaction for a predetermined time (e.g., 1-4 hours) or until the pH stabilizes.
- After the reaction, stop the CO<sub>2</sub> flow and stirring.
- Filter the solid product using a Buchner funnel and wash it several times with deionized water to remove any unreacted species.
- Dry the collected solid in an oven at a low temperature (e.g., 40-60 °C) to avoid dehydration of the hydrated carbonates.
- Characterize the final product using analytical techniques such as XRD, TGA, and SEM.





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